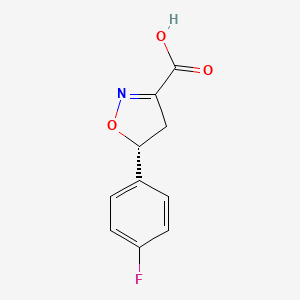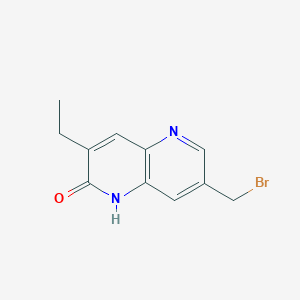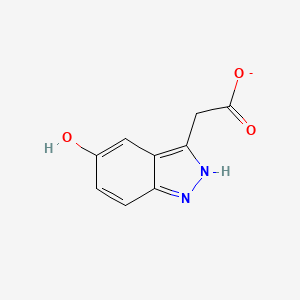![molecular formula C9H10BF3O3 B11757904 [5-Methyl-2-(2,2,2-trifluoroethoxy)phenyl]boranediol](/img/structure/B11757904.png)
[5-Methyl-2-(2,2,2-trifluoroethoxy)phenyl]boranediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-Methyl-2-(2,2,2-trifluoroethoxy)phenyl]boranediol is an organoboron compound characterized by the presence of a boron atom bonded to a phenyl ring substituted with a methyl group and a trifluoroethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-Methyl-2-(2,2,2-trifluoroethoxy)phenyl]boranediol typically involves the reaction of 5-methyl-2-(2,2,2-trifluoroethoxy)phenylboronic acid with appropriate reagents to introduce the boranediol functionality. The reaction conditions often include the use of solvents such as tetrahydrofuran or dichloromethane, and catalysts like palladium or platinum complexes to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
[5-Methyl-2-(2,2,2-trifluoroethoxy)phenyl]boranediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the boranediol group to other boron-containing functionalities.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenated compounds for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include boronic acids, borate esters, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
In chemistry, [5-Methyl-2-(2,2,2-trifluoroethoxy)phenyl]boranediol is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
The boron atom can interact with biological molecules in unique ways, making it a valuable tool for designing new therapeutic agents .
Industry
In industry, this compound is used in the production of advanced materials, such as polymers and coatings, due to its ability to enhance the properties of these materials .
Mechanism of Action
The mechanism by which [5-Methyl-2-(2,2,2-trifluoroethoxy)phenyl]boranediol exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with hydroxyl and amino groups in biological molecules, modulating their activity and function. This interaction can affect various pathways, including enzyme inhibition and signal transduction .
Comparison with Similar Compounds
Similar Compounds
[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]boranediol:
[5-Methoxy-2-(2,2,2-trifluoroethoxy)phenyl]boranediol: The presence of a methoxy group instead of a methyl group can alter the compound’s chemical properties and reactivity.
Uniqueness
[5-Methyl-2-(2,2,2-trifluoroethoxy)phenyl]boranediol is unique due to the combination of a methyl group and a trifluoroethoxy group on the phenyl ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H10BF3O3 |
|---|---|
Molecular Weight |
233.98 g/mol |
IUPAC Name |
[5-methyl-2-(2,2,2-trifluoroethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C9H10BF3O3/c1-6-2-3-8(7(4-6)10(14)15)16-5-9(11,12)13/h2-4,14-15H,5H2,1H3 |
InChI Key |
NISGGCJCHFHXGN-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)C)OCC(F)(F)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl hexahydro-1'H-spiro[cyclopropane-1,6'-pyrrolo[3,4-b]pyrrole]-1'-carboxylate](/img/structure/B11757828.png)
![tert-butyl N-[(1R,2R)-2-(dimethylamino)cyclopentyl]carbamate](/img/structure/B11757836.png)
![(7S)-5-benzyl-5-azaspiro[2.4]heptan-7-amine hydrochloride](/img/structure/B11757852.png)

![2,4-Dimethyl-5-[(4-methylpiperazin-1-yl)methyl]benzaldehyde hydrochloride](/img/structure/B11757869.png)
![(E)-propoxy[(pyridin-3-yl)methylidene]amine](/img/structure/B11757873.png)
![(S)-3-Amino-1-methyl-5-methylene-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one hydrochloride](/img/structure/B11757877.png)
![tert-Butyl (octahydro-1H-cyclopenta[b]pyridin-6-yl)carbamate](/img/structure/B11757881.png)

![tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B11757895.png)


![1-(2-fluoroethyl)-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11757920.png)
